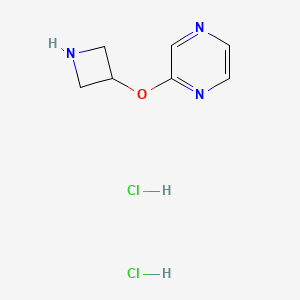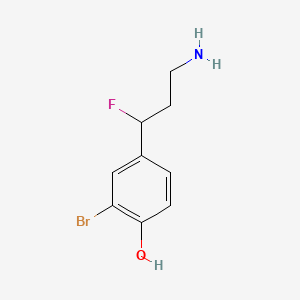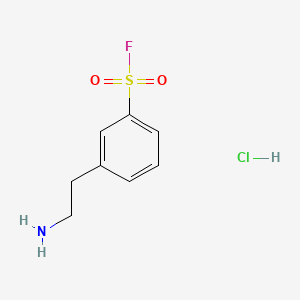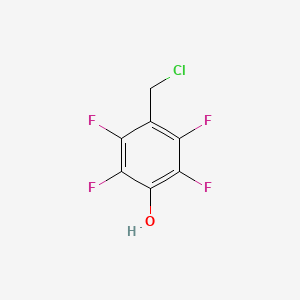
4-(Chloromethyl)-2,3,5,6-tetrafluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2,3,5,6-tetrafluorophenol is an aromatic compound characterized by a benzene ring substituted with four fluorine atoms, a hydroxyl group, and a chloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,3,5,6-tetrafluorophenol typically involves the chloromethylation of 2,3,5,6-tetrafluorophenol. One common method is the Blanc chloromethylation, which involves the reaction of the aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions, and the catalyst protonates the formaldehyde carbonyl, making it more electrophilic. The aromatic ring then undergoes nucleophilic attack by the chloromethyl group, followed by rearomatization .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative catalysts and greener solvents may be employed to reduce environmental impact and improve safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-2,3,5,6-tetrafluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reaction conditions and reagents used.
Halogenation: The aromatic ring can be further halogenated under specific conditions, leading to the formation of polyhalogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Halogenation: Halogenation reactions typically require halogens (chlorine, bromine) and catalysts like iron or aluminum chloride.
Major Products
Phenolic Derivatives: Formed through nucleophilic substitution.
Quinones and Hydroquinones: Formed through oxidation and reduction reactions.
Polyhalogenated Derivatives: Formed through halogenation.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2,3,5,6-tetrafluorophenol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Materials Science: Incorporated into polymers and materials to enhance properties such as thermal stability and chemical resistance.
Biological Research: Studied for its potential biological activities and interactions with biomolecules.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-2,3,5,6-tetrafluorophenol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biomolecules, while the chloromethyl group can undergo nucleophilic substitution, leading to covalent modifications of target molecules . The fluorine atoms enhance the compound’s lipophilicity and stability, influencing its interactions with biological membranes and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)phenol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,3,5,6-Tetrafluorophenol:
4-(Bromomethyl)-2,3,5,6-tetrafluorophenol: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity and applications.
Uniqueness
4-(Chloromethyl)-2,3,5,6-tetrafluorophenol is unique due to the combination of its functional groups. The presence of both the chloromethyl and hydroxyl groups, along with the fluorine atoms, imparts distinct chemical properties, making it a valuable compound for various applications in organic synthesis, materials science, and pharmaceuticals.
Eigenschaften
Molekularformel |
C7H3ClF4O |
|---|---|
Molekulargewicht |
214.54 g/mol |
IUPAC-Name |
4-(chloromethyl)-2,3,5,6-tetrafluorophenol |
InChI |
InChI=1S/C7H3ClF4O/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h13H,1H2 |
InChI-Schlüssel |
FYYDZKXCDSFSEK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1F)F)O)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine hydrochloride, trans](/img/structure/B13494542.png)
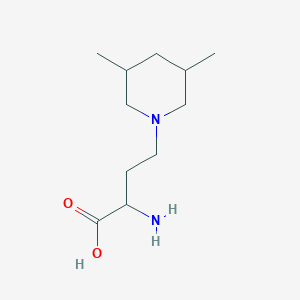
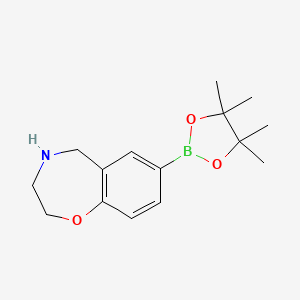
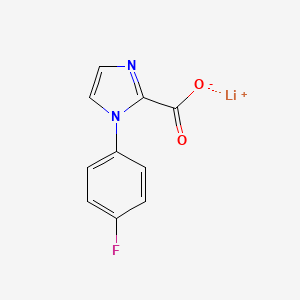

![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[3-(methylamino)propyl]amino]isoindoline-1,3-dione](/img/structure/B13494571.png)


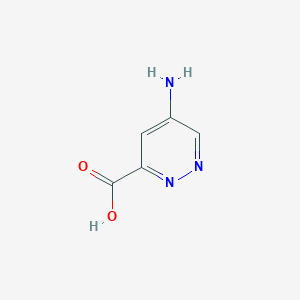
![Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13494586.png)
